molecular formula C8H9NO6 B1429488 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester CAS No. 90222-95-0

4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester

Cat. No. B1429488
CAS RN: 90222-95-0
M. Wt: 215.16 g/mol
InChI Key: JQVIUZGDMVKTHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester, involves reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . Ketones are reported to react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse. For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate undergo ring closure to form isoxazole derivatives . Isoxazole-4-carbaldehydes are obtained by the reaction of 3-oxetanone with primary nitro compounds .

Scientific Research Applications

Synthesis of Isoxazole and Oxazole Derivatives

A study by Serebryannikova et al. (2019) described the synthesis of isoxazole-4-carboxylic acid derivatives through Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. The process yields isoxazole-4-carboxylic esters and amides, and under certain conditions, methyl oxazole-4-carboxylates are produced. This method allows the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can further isomerize into isoxazoles or oxazoles under different conditions. The reaction mechanism and the influence of substituents and conditions were elucidated using DFT calculations Serebryannikova et al., 2019.

1,5-Sigmatropic Rearrangements of Pyrazole Derivatives

Frampton et al. (1991) investigated the thermal rearrangement of 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylic acid dimethyl esters, which underwent 1,5-sigmatropic alkyl shifts leading to 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters. The study demonstrated the preference of ethyl over methyl in the alkyl migration steps and provided insights into the sequential migration of methoxycarbonyl groups Frampton et al., 1991.

properties

IUPAC Name

dimethyl 4-methoxy-1,2-oxazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6/c1-12-5-4(7(10)13-2)9-15-6(5)8(11)14-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVIUZGDMVKTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(ON=C1C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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